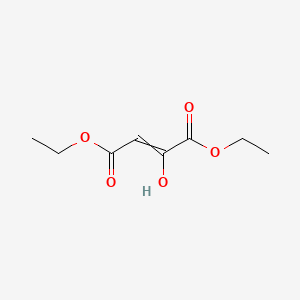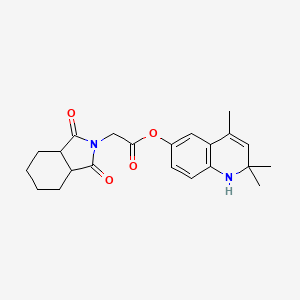
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with trimethyl groups and an ester linkage to a hexahydroisoindole moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Formation of the Ester Linkage: The ester linkage can be formed by reacting the quinoline derivative with 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a lead compound for drug development.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
作用机制
The mechanism of action of 2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
2,2,4-trimethyl-1H-quinolin-6-amine: Similar in structure but lacks the ester linkage and hexahydroisoindole moiety.
6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains an ethoxy group instead of the ester linkage.
2,2,4-trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline: Contains additional phenyl and trityl groups, making it bulkier.
Uniqueness
2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate is unique due to its combination of a quinoline ring with trimethyl groups and an ester linkage to a hexahydroisoindole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives.
属性
分子式 |
C22H26N2O4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetate |
InChI |
InChI=1S/C22H26N2O4/c1-13-11-22(2,3)23-18-9-8-14(10-17(13)18)28-19(25)12-24-20(26)15-6-4-5-7-16(15)21(24)27/h8-11,15-16,23H,4-7,12H2,1-3H3 |
InChI 键 |
GSZSALXXHPXCHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)C4CCCCC4C3=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)
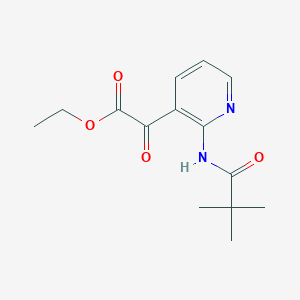
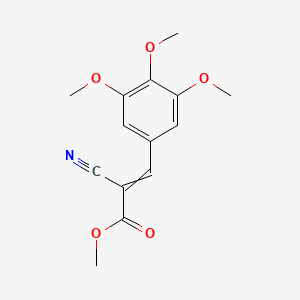
![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B12450155.png)
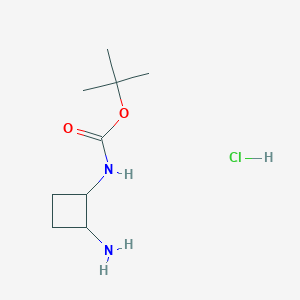
![(2Z)-2-[(4-chlorophenyl)imino]-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B12450166.png)
![(2Z)-3-{[Bis({[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-YL)but-2-EN-2-YL]oxy})europio]oxy}-4,4,4-trifluoro-1-(thiophen-2-YL)but-2-EN-1-one; phen](/img/structure/B12450168.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
![(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea](/img/structure/B12450183.png)
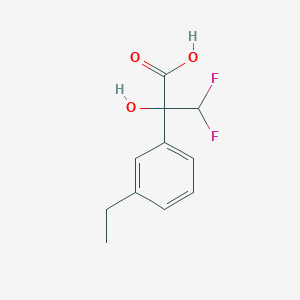
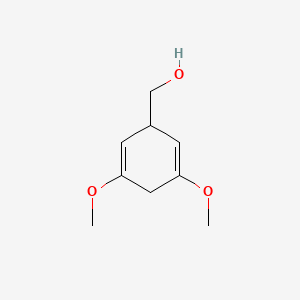
![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
